

The Solubility Profile of Pyrazine-2,3-dicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: Sodium pyrazine-2,3-dicarboxylate

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For Researchers, Scientists, and Drug Development Professionals

Pyrazine-2,3-dicarboxylic acid is a pivotal building block in the synthesis of various pharmaceuticals, most notably as a key intermediate in the production of the anti-tuberculosis drug pyrazinamide. A thorough understanding of its solubility in common solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a consolidated overview of the available solubility data for pyrazine-2,3-dicarboxylic acid, detailed experimental protocols for solubility determination, and logical workflows to support research and development activities.

Quantitative Solubility Data

Precise, experimentally-derived quantitative solubility data for pyrazine-2,3-dicarboxylic acid across a wide range of common solvents is not extensively documented in publicly available literature. However, based on existing chemical supplier information and estimations, the following data can be presented. It is crucial to note that the aqueous solubility is an estimated value and should be confirmed experimentally for critical applications.

Solvent	Chemical Formula	Molar Mass (g/mol)	Temperature (°C)	Solubility	Data Type
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	78.13	Not Specified	100 mg/mL (594.85 mM) [1]	Experimental
Water	H ₂ O	18.02	25	~432.9 g/L	Estimated[2]

Qualitative Solubility in Common Solvents

Qualitative assessments of solubility provide valuable guidance for solvent selection in various experimental and industrial processes. The following table summarizes the observed solubility of pyrazine-2,3-dicarboxylic acid in a range of organic solvents. There are some inconsistencies in the literature, with some sources describing it as "soluble" and others as "slightly soluble" in the same solvent, which may depend on the specific experimental conditions.

Solvent	Solubility Description
Methanol	Soluble[3]
Acetone	Soluble[3]
Ethyl Acetate	Soluble[3]
Ethanol	Slightly Soluble[3]
Diethyl Ether	Slightly Soluble[3]
Chloroform	Slightly Soluble[3]
Benzene	Slightly Soluble[3]
Petroleum Ether	Slightly Soluble[3]

Experimental Protocols

For researchers requiring precise solubility data for their specific applications, the following experimental protocols outline standard methodologies for determining the solubility of

pyrazine-2,3-dicarboxylic acid.

Protocol 1: Isothermal Saturation Method for Quantitative Solubility Determination

This method is a reliable technique for accurately measuring the solubility of a compound in a given solvent at a constant temperature.

Materials and Equipment:

- Pyrazine-2,3-dicarboxylic acid (high purity)
- Selected solvent (analytical grade)
- Thermostatic shaker or water bath
- Calibrated analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
- Centrifuge (optional)

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of pyrazine-2,3-dicarboxylic acid to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.
 - Place the container in a thermostatic shaker or water bath set to the desired temperature.

- Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.
- Sample Collection and Preparation:
 - Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
 - Immediately filter the supernatant using a syringe filter that is compatible with the solvent and has a pore size that will retain all undissolved particles (e.g., 0.45 μm).
 - Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
 - Prepare a series of standard solutions of pyrazine-2,3-dicarboxylic acid of known concentrations in the same solvent.
 - Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the diluted sample.
 - Calculate the concentration of the original saturated solution by applying the dilution factor.
 - Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Protocol 2: Qualitative Solubility Assessment

This protocol provides a rapid method for classifying the solubility of pyrazine-2,3-dicarboxylic acid in various solvents.

Materials and Equipment:

- Pyrazine-2,3-dicarboxylic acid

- A range of common solvents
- Small test tubes or vials
- Vortex mixer
- Spatula

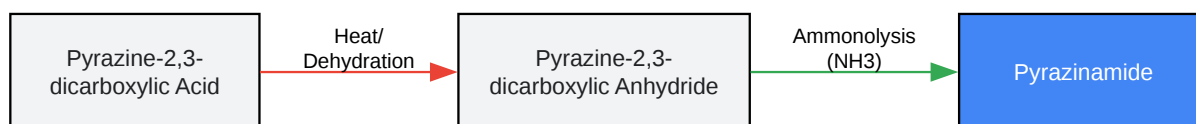
Procedure:

- Add approximately 10-20 mg of pyrazine-2,3-dicarboxylic acid to a small test tube.
- Add 1 mL of the chosen solvent to the test tube.
- Vortex the mixture vigorously for 1-2 minutes.
- Visually inspect the solution for the presence of undissolved solid.
- Classify the solubility based on the following criteria:
 - Soluble: No undissolved solid is visible.
 - Slightly Soluble: A small amount of undissolved solid remains.
 - Insoluble: The majority of the solid remains undissolved.

Mandatory Visualizations

Synthesis of Pyrazinamide

The following diagram illustrates the key synthetic step where pyrazine-2,3-dicarboxylic acid is a precursor to pyrazinamide, a vital anti-tuberculosis medication.

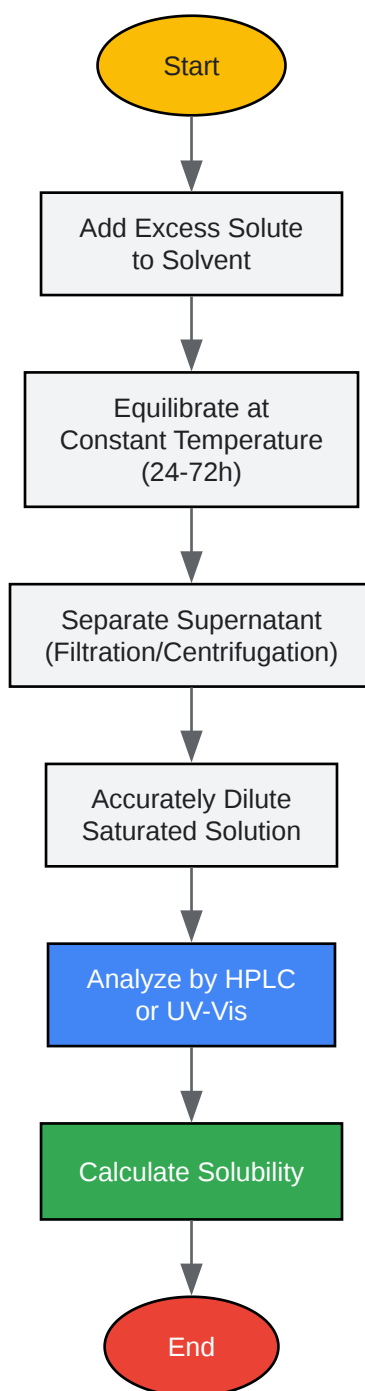


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Synthesis Pathway of Pyrazinamide

Experimental Workflow for Solubility Determination

This diagram outlines the logical steps involved in the quantitative determination of solubility using the isothermal saturation method.



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Workflow for Solubility Determination

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